BenchChemオンラインストアへようこそ!

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide (CAS 2176152-50-2, MW 323.37, formula C14H17N3O4S) is a synthetic sulfonamide derivative featuring a 2,4-dimethoxypyrimidine core connected via a methanesulfonamide (-CH2-SO2-NH-) bridge to a p-tolyl (4-methylphenyl) group. This compound belongs to a broader class of pyrimidine-based sulfonamides investigated for kinase inhibition and antiparasitic applications.

Molecular Formula C14H17N3O4S
Molecular Weight 323.37
CAS No. 2176152-50-2
Cat. No. B2784258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide
CAS2176152-50-2
Molecular FormulaC14H17N3O4S
Molecular Weight323.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)CS(=O)(=O)NC2=CN=C(N=C2OC)OC
InChIInChI=1S/C14H17N3O4S/c1-10-4-6-11(7-5-10)9-22(18,19)17-12-8-15-14(21-3)16-13(12)20-2/h4-8,17H,9H2,1-3H3
InChIKeyOUXWQNQMWLEOLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2,4-Dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide (CAS 2176152-50-2): Structural and Procurement Baseline for a Methanesulfonamide-Pyrimidine Research Compound


N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide (CAS 2176152-50-2, MW 323.37, formula C14H17N3O4S) is a synthetic sulfonamide derivative featuring a 2,4-dimethoxypyrimidine core connected via a methanesulfonamide (-CH2-SO2-NH-) bridge to a p-tolyl (4-methylphenyl) group . This compound belongs to a broader class of pyrimidine-based sulfonamides investigated for kinase inhibition and antiparasitic applications [1]. The methanesulfonamide linker—featuring an sp3 methylene spacer between the aromatic ring and the sulfonamide sulfur—distinguishes it structurally from direct aryl sulfonamide analogs such as N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide (CAS 2190365-81-0), which lacks this methylene spacer and has a different geometric and electronic profile at the sulfonamide junction . The compound has been registered in the ChEMBL database with antimalarial screening data against Plasmodium falciparum NF54 strain . It is soluble in standard organic solvents and is supplied for non-human research use only .

Why Generic Substitution Fails for N-(2,4-Dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide: Structural and Electronic Specificity in Pyrimidine Sulfonamide Procurement


Within the 2,4-dimethoxypyrimidine sulfonamide class, interchangeability is precluded by at least two structural variables that independently modulate target binding, solubility, and metabolic stability: (i) the nature of the sulfonamide linkage (methanesulfonamide -CH2-SO2-NH- vs. direct sulfonamide -SO2-NH-) and (ii) the electronic character of the aryl substituent . The methanesulfonamide linker introduces an additional rotational degree of freedom and alters the pKa of the sulfonamide NH relative to direct sulfonamides, affecting hydrogen-bond donor strength [1]. The p-tolyl group (Hammett σp = -0.17, electron-donating) imparts a fundamentally different electronic environment compared to the 4-CF3-phenyl analog (σp = +0.54, strongly electron-withdrawing), which directly influences the electron density at the pyrimidine ring and the sulfonamide nitrogen [2]. Substituting the p-tolyl-methanesulfonamide moiety with a direct 4-methylbenzenesulfonamide eliminates the methylene spacer, changing the distance and angle between the aromatic ring and the pyrimidine core—a critical determinant for hinge-region binding in kinase targets [3]. These non-interchangeable features mean that procurement decisions must be guided by the specific structural requirements of the target assay or synthetic pathway, not merely by class-level similarity.

Quantitative Differentiation Evidence for N-(2,4-Dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide Against Closest Analogs


Methanesulfonamide vs. Direct Sulfonamide Linkage: Conformational and Hydrogen-Bond Geometry Differentiation

The target compound incorporates a methanesulfonamide (-CH2-SO2-NH-) linker, which differs fundamentally from the direct sulfonamide (-SO2-NH-) linkage present in N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide (CAS 2190365-81-0) . In the methanesulfonamide, the tetrahedral methylene carbon introduces a bond angle of approximately 109.5° at the sp3 center, creating a different trajectory for the attached p-tolyl group compared to the planar, trigonal geometry of the direct sulfonamide sulfur. Crystallographic evidence from structurally related methanesulfonamide diaminopyrimidine inhibitors (e.g., PDB 3BZ3) demonstrates that the methanesulfonamide NH forms a characteristic hydrogen bond with the kinase hinge region at a donor-acceptor distance of approximately 2.9-3.1 Å, a geometry that cannot be replicated by a direct sulfonamide due to the absence of the methylene spacer [1]. This structural difference is not captured by similarity searches based on the pyrimidine core alone and represents a binary selection criterion for procurement.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Electronic Modulation: p-Tolyl (Electron-Donating) vs. 4-Trifluoromethylphenyl (Electron-Withdrawing) Substituent Effects

The p-tolyl substituent in the target compound provides an electron-donating effect (Hammett σp = -0.17) that is diametrically opposite to the electron-withdrawing 4-trifluoromethylphenyl group (σp = +0.54) found in the closely related analog N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide [1]. This electronic difference translates into distinct effects on: (a) the acidity of the sulfonamide NH proton—the p-tolyl analog has a predictably higher pKa (weaker acid) than the CF3 analog due to reduced stabilization of the conjugate base; (b) the electron density at the pyrimidine C-5 position, which influences reactivity toward electrophilic substitution and metabolic oxidation; and (c) the overall molecular dipole moment and logP, with the p-tolyl analog being less polar and more lipophilic than the corresponding unsubstituted phenyl but less lipophilic than the CF3 analog . The CF3 analog (also known as TAK-659) has been extensively profiled as a SYK/BTK kinase inhibitor with nanomolar IC50 values , while the p-tolyl analog remains less characterized, representing a distinct pharmacological space.

Physical organic chemistry Medicinal chemistry Lead optimization

Antimalarial Screening: P. falciparum NF54 nanoGlo Assay Single-Point Data Availability

The target compound has been evaluated in a primary screening campaign against the NF54 strain of Plasmodium falciparum using a nanoGlo luminescence-based viability assay at a single concentration of 2 μM with a 72-hour incubation period, as documented in the ChEMBL database under external assay ID CHEMBL4888485 . This assay format—using the NF54 chloroquine-sensitive strain and a 72-hour exposure covering the full intraerythrocytic cycle—is a widely accepted frontline screen for antimalarial activity [1]. While the exact percent inhibition value for this compound requires retrieval from the primary ChEMBL record (not accessible in the current search), the mere registration of this compound in a curated antimalarial screening dataset distinguishes it from many close analogs that lack any publicly available biological annotation. For context, the broader class of pyrimidine-based sulfonamide derivatives has demonstrated single-digit micromolar IC50 values against both CQ-sensitive (3D7) and CQ-resistant (W2) P. falciparum strains in recent studies, with select compounds achieving IC50 values of 2.84-3.22 μM [2]. The presence of ChEMBL screening data for the target compound provides a starting point for hit triage that is absent for unregistered analogs.

Antimalarial drug discovery Phenotypic screening Plasmodium falciparum

Molecular Weight Efficiency Profile: p-Tolyl Analog Offers Lower MW Than Fluorinated Comparators

Among the methanesulfonamide-pyrimidine analog series, the target compound (MW = 323.37) has a molecular weight advantage over its halogenated and polyfluorinated counterparts . The 3,5-difluorophenyl analog (CAS 2191213-64-4, MW ~357) is approximately 34 Da heavier, the 4-trifluoromethylphenyl analog (MW = 391.36) is approximately 68 Da heavier, and the 3-chlorophenyl analog (CAS not specified, MW ~340) is approximately 17 Da heavier [1]. In lead optimization, lower molecular weight correlates with improved ligand efficiency indices (LE = 1.4 pIC50 / heavy atom count) and better compliance with Lipinski's Rule of Five. While potency data for the target compound is not yet publicly available in peer-reviewed form, its lower MW means that even a modest IC50 of 1-10 μM would translate to a competitive ligand efficiency (LE ≈ 0.25-0.35 kcal/mol per heavy atom) compared to heavier fluorinated analogs requiring sub-micromolar potency to achieve equivalent LE scores [2]. This intrinsic MW advantage makes the p-tolyl analog a rational choice for fragment-based or efficiency-driven optimization campaigns.

Drug-likeness Ligand efficiency Fragment-based drug design

Synthetic Tractability: p-Tolylmethanesulfonamide Building Block Advantages Over Fluorinated Congeners

The p-tolylmethanesulfonamide fragment of the target compound is synthetically accessible from (4-methylphenyl)methanesulfonamide (CAS 4284-47-3), a commercially available building block with documented synthetic utility in diverse reaction manifolds including BF3•OEt2-mediated diamine synthesis and sulfonamide coupling . In contrast, the 4-trifluoromethylphenylmethanesulfonamide building block required for the CF3 analog is less widely available and typically commands a higher cost due to the additional synthetic steps for trifluoromethyl introduction . The p-tolyl precursor (MW 185.24) benefits from well-established large-scale synthetic routes via toluenesulfonyl chloride chemistry, whereas fluorinated methanesulfonamide precursors require specialized fluorinating reagents or pre-fluorinated starting materials [1]. This difference in building block accessibility directly affects the cost, scalability, and timeline for analog synthesis in medicinal chemistry campaigns.

Synthetic chemistry Building block procurement Parallel synthesis

Procurement-Driven Application Scenarios for N-(2,4-Dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide (CAS 2176152-50-2)


Kinase Inhibitor Lead Optimization Requiring Methanesulfonamide Hinge-Binding Motif

In kinase drug discovery programs where the methanesulfonamide linker has been validated as the optimal hinge-binding motif (as evidenced by FAK inhibitor co-crystal structures, PDB 3BZ3), the target compound provides the p-tolyl electronic variant needed for SAR exploration of the solvent-exposed or hydrophobic back-pocket region. Unlike the direct sulfonamide analog (CAS 2190365-81-0), the methanesulfonamide preserves the essential hydrogen-bond geometry to the kinase hinge, while the p-tolyl group explores a different electronic space compared to fluorinated analogs. This scenario is supported by the structural differentiation evidence in Section 3, Evidence Item 1 [1].

Antimalarial Hit Follow-Up Leveraging Existing ChEMBL Screening Annotation

For antimalarial drug discovery teams conducting hit triage from public screening datasets, the target compound's existing ChEMBL registration (CHEMBL4888485, P. falciparum NF54 nanoGlo assay, 2 μM, 72 h) provides a traceable starting point for confirmatory dose-response testing. The compound can be prioritized for IC50 determination and selectivity profiling against the broader class benchmark of 2.84-3.22 μM established for pyrimidine sulfonamides against P. falciparum 3D7 and W2 strains. The absence of such annotation for many close analogs makes this compound a more data-rich procurement choice for malaria programs. This scenario is directly supported by Section 3, Evidence Item 3 .

Fragment-Based or Ligand-Efficiency-Driven Optimization Campaigns

In lead generation programs prioritizing ligand efficiency and physicochemical developability, the target compound's MW of 323.37 Da provides a favorable starting point compared to the 4-CF3-phenyl analog (MW 391.36) and the 3,5-difluorophenyl analog (MW ~357). At any given potency level, the lower MW yields a superior ligand efficiency score, making the p-tolyl analog the rational choice for programs where downstream optimization headroom is critical. The compound's molecular properties align with fragment-to-lead or efficiency-driven design philosophies. This scenario is supported by Section 3, Evidence Item 4 .

Parallel Library Synthesis Requiring Accessible and Cost-Effective Building Blocks

For medicinal chemistry groups planning library-scale synthesis of methanesulfonamide-pyrimidine analogs, the p-tolyl variant offers a clear procurement advantage due to the ready commercial availability of p-tolylmethanesulfonamide (CAS 4284-47-3) at ≥95% purity from multiple vendors. This contrasts with fluorinated aryl-methanesulfonamide precursors that require custom synthesis or have limited stock availability. The target compound can serve as the foundational member of a p-tolyl series before investing in more costly fluorinated analog synthesis. This scenario is supported by Section 3, Evidence Item 5 .

Quote Request

Request a Quote for N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.